2-(2,3-Difluorophenyl)acetaldehyde
Overview
Description
2-(2,3-Difluorophenyl)acetaldehyde, also known as DFPAA, is a colorless liquid compound with a molecular formula of C8H6F2O . Its CAS Number is 866342-07-6 .
Molecular Structure Analysis
The molecular weight of this compound is 156.13 . The InChI Code is 1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at temperatures below -10°C .Scientific Research Applications
Catalytic Reactions
2-(2,3-Difluorophenyl)acetaldehyde, similar to acetaldehyde, can participate in various catalytic reactions. For instance, acetaldehyde reactions on CeO2-supported catalysts include oxidation to acetates, reduction to ethanol, and carbon-carbon bond formation reactions (Idriss et al., 1995). These reactions demonstrate the compound's potential in catalysis, specifically in oxidation and reduction processes.
Biochemical Analysis
In biochemical research, methods like high-performance liquid chromatography (HPLC) have been employed to assay acetaldehyde in biological samples (Rideout et al., 1986). This suggests that this compound could be similarly analyzed in biological contexts, such as in the study of metabolic pathways or drug metabolism.
Organic Synthesis
The compound can be involved in organic synthesis, such as in the PtCl2-catalyzed cyclization reaction to produce benzofurans, demonstrating its utility in creating complex organic molecules (Nakamura et al., 2005).
Catalytic Acetalization
In the context of green chemistry, this compound could potentially be used in acetalization reactions. A study on vanadyl triflate catalysis indicates the potential for aromatic aldehydes to be protected as acetals at ambient temperatures, which could be relevant for the compound (Chen et al., 2005).
Photocatalysis
The compound might also be applicable in photocatalysis, as studies show acetaldehyde being completely oxidized to CO2 under certain light irradiations, suggesting potential uses in environmental applications (Arai et al., 2008).
Environmental Impact
The environmental impact of acetaldehyde, such as its role in air pollution and its combustion characteristics, could be relevant for the study of this compound in environmental sciences (Tao et al., 2017).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Properties
IUPAC Name |
2-(2,3-difluorophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICAEWXRAVHTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627452 | |
Record name | (2,3-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866342-07-6 | |
Record name | (2,3-Difluorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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